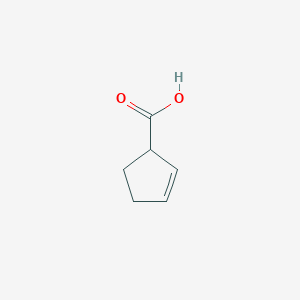

2-Cyclopentene-1-carboxylic acid

Description

Overview of the Cyclopentene (B43876) Scaffold in Organic Chemistry

The cyclopentene ring is a five-membered carbocycle containing one double bond. This structural motif is prevalent in a wide array of natural products and biologically active molecules. researchgate.netsemanticscholar.orgrsc.org Its importance stems from its utility as a versatile building block in the synthesis of more complex molecular architectures. researchgate.netsemanticscholar.orgresearchgate.net The development of catalytic methodologies for constructing and functionalizing the cyclopentene core is an active area of research, with strategies including [3+2] and [4+1] cyclizations. semanticscholar.org The synthesis of substituted cyclopentene scaffolds, particularly with controlled stereochemistry, is crucial for accessing novel chemical entities with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Significance of Carboxylic Acid Functionality within Unsaturated Carbocyclic Systems

The presence of a carboxylic acid group directly attached to an unsaturated carbocyclic system, such as in 2-Cyclopentene-1-carboxylic acid, profoundly influences the molecule's reactivity. ontosight.ai The carboxyl group acts as an electron-withdrawing group, affecting the electron density of the double bond. This electronic interplay governs the regioselectivity and stereoselectivity of various chemical reactions. researchgate.net Furthermore, the carboxylic acid moiety itself is a versatile functional group, capable of undergoing a wide range of transformations, including esterification, amidation, and reduction, providing a gateway to a diverse array of derivatives. pressbooks.pubmsu.edu In some synthetic strategies, the carboxylic acid can even serve as a traceless activating group, facilitating transformations before being removed. acs.org

Role of this compound as a Central Synthetic Intermediate

This compound serves as a key starting material in the synthesis of numerous complex organic molecules. Its bifunctional nature, possessing both a reactive double bond and a modifiable carboxylic acid, allows for a stepwise and controlled elaboration of its structure. For instance, the double bond can undergo various addition reactions, while the carboxylic acid can be converted into other functional groups. This dual reactivity makes it a valuable precursor for the construction of densely functionalized cyclopentane (B165970) derivatives, which are important structural motifs in many biologically active compounds. rsc.org

Historical Context and Evolution of Research on this compound

The synthesis of this compound has been a subject of interest for synthetic organic chemists for a considerable time. Early synthetic routes were often multi-step and sometimes low-yielding. tandfonline.com Over the years, more efficient and practical methods have been developed. A notable advancement was the application of a modified Grignard reaction, which provided a significantly improved yield of the acid. tandfonline.comtandfonline.com Research has also explored the synthesis of derivatives, such as 2-methyl-1-cyclopentene-1-carboxylic acid, highlighting the ongoing efforts to expand the synthetic utility of this class of compounds. benthamdirect.comacs.org The historical interest in related structures, like trans-cyclopentane-1,2-dicarboxylic acid, underscores the long-standing recognition of the importance of substituted cyclopentane rings in chemistry and biology. oregonstate.edu

Scope and Objectives of Current Academic Investigations into this compound

Current research continues to explore the synthetic potential of this compound and its derivatives. A major focus is the development of new catalytic methods for the stereoselective synthesis of highly substituted cyclopentene and cyclopentane core structures. researchgate.netsemanticscholar.orgresearchgate.net These efforts are driven by the demand for novel and structurally diverse molecules for drug discovery and materials science. nih.gov Investigations into the reactivity of the cyclopentene scaffold, including its use in cascade reactions and multicomponent reactions, aim to build molecular complexity in an efficient and atom-economical manner. rsc.orgnih.gov Furthermore, derivatives of this compound are being studied for their potential biological activities, for example, as analogues of neurotransmitters like GABA. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2348-89-2 nist.gov |

| Molecular Formula | C₆H₈O₂ nist.gov |

| Molecular Weight | 112.13 g/mol nih.gov |

| Boiling Point | 97-98 °C at 7 Torr |

| Melting Point | 139-141 °C |

| Density | 0.9867 g/cm³ at 26 °C |

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMBAXHNIPLMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentene 1 Carboxylic Acid and Its Analogues

Classical and Established Synthetic Routes

Traditional approaches to synthesizing 2-cyclopentene-1-carboxylic acid and its analogues have laid the groundwork for more modern and stereoselective methods. These established routes often utilize readily available starting materials and well-understood reaction mechanisms.

Synthesis from Cyclopentadiene (B3395910) and Cyclopentanone (B42830) Derivatives

One common strategy for constructing the this compound scaffold involves the use of cyclopentadiene and cyclopentanone derivatives. For instance, the addition of hydrochloric acid to cyclopentadiene (I) yields 3-chlorocyclopentene (B1346679) (II), which can then be converted to racemic this compound (III). drugfuture.com This method provides a straightforward entry to the target molecule, albeit in a racemic form.

Another approach starts from ethyl cyclopentanone-2-carboxylate or cyclopentanone cyanohydrin. orgsyn.org Hydrogenation of the corresponding unsaturated precursors derived from these starting materials leads to cyclopentanecarboxylic acid, indicating that the cyclopentene-1-carboxylic acid structure is an accessible intermediate in these synthetic sequences. orgsyn.org Furthermore, cyclopentanone derivatives can undergo Aldol (B89426) condensation reactions to furnish 2-cyclopenten-1-one (B42074) derivatives, which are key precursors for various biologically active molecules. isca.me

| Starting Material | Reagents | Product | Reference |

| Cyclopentadiene (I) | HCl | 3-Chlorocyclopentene (II) | drugfuture.com |

| 3-Chlorocyclopentene (II) | - | Racemic this compound (III) | drugfuture.com |

| Ethyl cyclopentanone-2-carboxylate | - | Cyclopentene-1-carboxylic acid | orgsyn.org |

| Cyclopentanone cyanohydrin | - | Cyclopentene-1-carboxylic acid | orgsyn.org |

| Benzil and Acetone | NaOH in Methanol | 2-Cyclopenten-1-one derivative | isca.me |

Applications of Rearrangement Reactions (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is a powerful tool in organic synthesis, particularly for ring contraction reactions. wikipedia.org This rearrangement of α-halo ketones in the presence of a base can be applied to the synthesis of cyclopentanecarboxylic acid derivatives from 2-chlorocyclohexanone. orgsyn.org The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then opens to form the more stable ring-contracted carboxylic acid or its ester. wikipedia.org While this method typically yields saturated cyclopentane (B165970) rings, it represents a classical approach to the cyclopentane core structure. orgsyn.org In some cases, a tandem Favorskii rearrangement-elimination reaction sequence has been employed in the synthesis of carvone-derived 2-cyclopentene carbaldehyde, highlighting its utility in generating unsaturated cyclopentene (B43876) systems. researchgate.net

A patent describes a process where a Favorskii rearrangement of a substituted cyclohexanone (B45756) derivative leads to a compound with a cyclopentene skeleton. google.com This specific application underscores the direct relevance of this rearrangement in obtaining the desired unsaturated carboxylic acid framework.

| Starting Material | Reaction Type | Key Feature | Product | Reference |

| 2-Chlorocyclohexanone | Favorskii Rearrangement | Ring contraction | Methyl cyclopentanecarboxylate (B8599756) | orgsyn.org |

| Carvone derivative | Tandem Favorskii rearrangement-elimination | - | 2-Cyclopentene carbaldehyde | researchgate.net |

| Substituted Cyclohexanone | Favorskii Rearrangement | Ring contraction and elimination | Compound with cyclopentene skeleton | google.com |

Carbonylation and Hydrocarboxylation Approaches

Carbonylation and hydrocarboxylation reactions offer direct routes to carboxylic acids from alkenes. Palladium-catalyzed hydrocarboxylation of cyclopentene in the presence of carbon monoxide and water can produce cyclopentanecarboxylic acid. This method represents a direct functionalization of the cyclopentene ring. Similarly, the carbonylation of cyclopentyl alcohol with nickel carbonyl or formic acid in the presence of sulfuric acid also yields cyclopentanecarboxylic acid. orgsyn.org

More recent developments have focused on improving the efficiency and conditions of these reactions. Palladium-catalyzed hydrocarboxylation of various olefins, including cyclic ones, has been extensively studied to produce a wide range of carboxylic acids under milder conditions. researchgate.netorganic-chemistry.org The hydroethoxycarbonylation of cyclopentene using a PdCl2(PPh3)2-PPh3-AlCl3 catalytic system has been shown to produce ethyl cyclopentanecarboxylate with good yields. neft-gas.kz These methods highlight the industrial potential for the large-scale synthesis of cyclopentane- and cyclopentene-based carboxylic acids. google.comacs.org

| Substrate | Catalyst/Reagents | Reaction Type | Product | Reference |

| Cyclopentene | Palladium catalyst, CO, H2O | Hydrocarboxylation | Cyclopentanecarboxylic acid | |

| Cyclopentyl alcohol | Nickel carbonyl or HCOOH/H2SO4 | Carbonylation | Cyclopentanecarboxylic acid | orgsyn.org |

| Cyclopentene | PdCl2(PPh3)2-PPh3-AlCl3, CO, C2H5OH | Hydroethoxycarbonylation | Ethyl cyclopentanecarboxylate | neft-gas.kz |

Derivatization from Related Cyclopentene Scaffolds

The synthesis of this compound and its analogues can also be achieved through the derivatization of pre-existing cyclopentene structures. This approach is particularly useful for introducing specific functional groups or for the synthesis of complex substituted derivatives. For example, a nickel-catalyzed arylboration of cyclopentene derivatives allows for the creation of sterically congested cyclopentane scaffolds that contain an easily derivatized boronic ester and an amide functional handle. nih.gov

The synthesis of stable, crystalline derivatives of cycloprop-2-ene carboxylic acid, such as 3-(cycloprop-2-en-1-oyl)-oxazolidinones, has been reported. scispace.com While not a direct synthesis of this compound, this work demonstrates the derivatization of a strained ring system to create stable and reactive building blocks. These derivatives can then undergo further transformations, such as Diels-Alder reactions, to construct more complex molecular architectures. scispace.com

Advanced Stereoselective and Enantioselective Syntheses

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules, which are of significant importance in pharmaceuticals and materials science. tcichemicals.com

Chiral Auxiliary-Mediated Approaches to Enantiopure this compound

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.org These enantiomerically pure compounds are temporarily attached to the substrate to direct the formation of a specific stereoisomer. bath.ac.uk After the desired stereoselective transformation, the auxiliary can be removed and often recycled. bath.ac.uk

In the context of this compound synthesis, chiral auxiliaries can be employed to achieve high levels of enantiopurity. For example, the optical resolution of racemic 3-chlorocyclopentene (II) can be achieved through crystallization with (-)-1-phenylethylamine to yield the desired enantiomer of this compound (IV). drugfuture.com This classical resolution method separates the enantiomers of a racemic mixture.

More advanced strategies involve the use of chiral auxiliaries to direct asymmetric reactions. For instance, chiral oxazolidinones have been widely used as auxiliaries in stereoselective alkylation and aldol reactions. wikipedia.org While not a direct synthesis of the target acid, these methods establish key stereocenters that can be elaborated to the final product. The use of chiral auxiliaries like trans-2-phenylcyclohexanol and camphorsultam has also been demonstrated in various asymmetric transformations. wikipedia.orgresearchgate.net These approaches offer a reliable means to access enantiopure building blocks for the synthesis of complex molecules derived from this compound.

| Chiral Auxiliary/Method | Application | Outcome | Reference |

| (-)-1-Phenylethylamine | Optical resolution of racemic 3-chlorocyclopentene | Enantiomerically enriched this compound | drugfuture.com |

| Chiral Oxazolidinones | Stereoselective alkylation and aldol reactions | Enantiopure building blocks | wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | High diastereoselectivity | wikipedia.org |

| Camphorsultam | Asymmetric (3+2) cycloaddition | High diastereoselectivity | researchgate.net |

Asymmetric Catalysis for Controlled Stereochemistry

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules and chiral building blocks. Asymmetric catalysis, utilizing either small organic molecules (organocatalysis) or metal complexes, offers powerful strategies for the enantioselective synthesis of this compound and its derivatives.

Organocatalytic Strategies

Organocatalysis has emerged as a robust and environmentally benign approach for asymmetric synthesis, avoiding the use of often toxic and expensive metals. rsc.orgbeilstein-journals.org Chiral amines, phosphoric acids, and bifunctional catalysts that can activate substrates through the formation of iminium ions, enamines, or hydrogen bonding have been successfully employed. rsc.orgmdpi.com

A notable organocatalytic strategy involves the desymmetrization of prochiral cyclopentene-1,3-diones. researchgate.net For instance, a chiral bifunctional thiourea (B124793) catalyst can facilitate the enantioselective conjugate addition-elimination-tautomerization sequence on 2,2-disubstituted cyclopentene-1,3-diones, yielding highly functionalized five-membered carbocycles with an all-carbon quaternary stereocenter. researchgate.net Another approach utilizes a formal diaza-ene reaction with donor-acceptor hydrazones catalyzed by a chiral phosphoric acid (H8-TRIP), providing access to chiral cyclopentane-1,3-diones. researchgate.net

Furthermore, the combination of organocatalysis with other catalytic modes, known as synergistic catalysis, has expanded the scope of these transformations. mdpi.com For example, the cooperative catalysis of a chiral secondary amine and an achiral Pd(0) complex enables the enantioselective spirocyclization of propargylated azlactones with enals, which after acidic opening of the azlactone motif, yields cyclopentene-based amino acid derivatives with a quaternary carbon center. acs.org

Table 1: Examples of Organocatalytic Asymmetric Reactions for Cyclopentene Derivatives

| Catalyst Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Bifunctional Thiourea | Conjugate Addition-Elimination-Tautomerization | 2,2-disubstituted cyclopentene-1,3-dione | Functionalized cyclopentene with quaternary center | Moderate to Excellent | researchgate.net |

| Chiral Phosphoric Acid (H8-TRIP) | Formal Diaza-ene Reaction/Tautomerization | Cyclopentene-1,3-diones and Donor-Acceptor Hydrazones | Chiral cyclopentane-1,3-diones | Not Specified | researchgate.net |

| Chiral Secondary Amine / Pd(0) | Spirocyclization/Azlactone Opening | Propargylated Azlactones and Enals | Cyclopentene Amino Acid Derivatives | up to 97% | acs.org |

Metal-Catalyzed Asymmetric Reactions (e.g., Pd-catalyzed processes)

Transition metal catalysis, particularly with palladium, offers a versatile and highly efficient platform for the asymmetric synthesis of complex molecules. researchgate.net Palladium-catalyzed reactions, such as asymmetric alkylations and cycloadditions, have been instrumental in constructing the cyclopentene core with high levels of stereocontrol. researchgate.netnih.gov

A key strategy is the palladium-catalyzed asymmetric alkylation of β-ketoesters. This approach allows for the creation of α-quaternary stereocenters, which are prevalent in many natural products. nih.gov For example, using a palladium precursor like Pd2(pmdba)3 and a chiral PHOX ligand, various α-substituted β-ketoesters can undergo asymmetric alkylation to produce chiral acylcyclopentenes in high yields and enantioselectivities. nih.gov The choice of solvent can significantly influence the enantioselectivity of these reactions, with ethereal and aromatic solvents often providing good results. nih.gov

Furthermore, palladium catalysis has been successfully applied to the synthesis of 2-pyrrolidinones possessing a quaternary carbon stereocenter at the 3-position. This is achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, where a chiral phosphoramidite (B1245037) ligand is crucial for achieving high enantioselectivity. rsc.org The desymmetrization of 2-(2-halophenoxy)propane-1,3-diols via a palladium-catalyzed intramolecular asymmetric aryl C–O coupling, employing a chiral spirodiphosphine monoxide ligand (SDP(O)), provides an efficient route to enantiomerically enriched (2,3-dihydrobenzo[b] mdpi.comwipo.intdioxin-2-yl)methanols. acs.org

Table 2: Examples of Metal-Catalyzed Asymmetric Reactions for Cyclopentene Derivatives

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pd2(pmdba)3 / (S)-t-Bu-PHOX | Asymmetric Alkylation | α-substituted β-ketoesters | Chiral acylcyclopentenes | up to 88% | nih.gov |

| Palladium / Chiral Phosphoramidite | [3+2] Cycloaddition | γ-methylidene-δ-valerolactones and alkyl isocyanates | 2-pyrrolidinones with quaternary stereocenter | High | rsc.org |

| Palladium / SDP(O) Ligand | Intramolecular Aryl C-O Coupling | 2-(2-halophenoxy)propane-1,3-diols | (2,3-Dihydrobenzo[b] mdpi.comwipo.intdioxin-2-yl)methanols | Excellent | acs.org |

Biocatalytic Pathways and Enzymatic Resolutions

Biocatalysis has become an indispensable tool in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. scispace.com Enzymes, such as lipases and oxidoreductases, are particularly effective for the kinetic resolution of racemic mixtures and the desymmetrization of prochiral substrates, providing access to enantiomerically pure this compound derivatives. researchgate.netmdpi.com

Lipases are widely used for the enantioselective hydrolysis of esters or the acylation of alcohols. For instance, the enzymatic resolution of racemic cis-4-triisopropylsilyloxycyclopent-2-en-1-ol can lead to enantiopure (R)-4-triisopropylsilyloxycyclopent-2-en-1-one. researchgate.net Similarly, the desymmetrization of cis-cyclopent-2-en-1,3-diol diacetate using Lipase B from Candida antarctica (CAL-B) can efficiently produce the enantiopure (S)-4-triisopropylsilyloxycyclopent-2-en-1-one. researchgate.net Penicillin G acylase has also been employed for the kinetic resolution of 4-oxo-2-cyclopentenyl derivatives, with the enantioselectivity being significantly enhanced by the choice of solvent. researchgate.net

Another powerful biocatalytic approach is the use of whole-cell systems. For example, Rhizopus oryzae immobilized on polymer beads can catalyze the C-H hydroxylation of cyclopentene-1-carboxylic acid esters, yielding the corresponding allylic hydroxylation products. nih.gov

Chemoenzymatic Hybrid Synthetic Protocols

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and highly selective synthetic routes. metu.edu.tr These hybrid protocols often use an enzymatic step to introduce chirality, which is then elaborated upon using traditional chemical methods.

A common chemoenzymatic strategy involves the enzymatic resolution of a racemic intermediate, followed by chemical transformations of the separated enantiomers. For example, the lipase-catalyzed hydrolysis of racemic N-acyl-amino esters of this compound can provide access to both enantiomers of the acid. google.com This approach has been utilized in the synthesis of key intermediates for antiviral nucleosides like carbovir. google.com

Another example is the synthesis of optically active cyclopentenols. A racemic mixture can be resolved using a lipase, and the resulting enantiopure alcohol and acetate (B1210297) can be further manipulated chemically. researchgate.netpsu.edu Chemoenzymatic methods have also been developed for the synthesis of both enantiomers of trans-cyclopentane-1,2-diamine, where the key step is the lipase-catalyzed N-acylation of a racemic diallylated diamine. researchgate.net

Furthermore, a chemoenzymatic cascade has been designed for the production of cycloalkenes from oleic acid. nih.gov This process involves a multi-step enzymatic conversion of oleic acid to a diene, followed by a ring-closing metathesis reaction catalyzed by a ruthenium complex to form cyclopentene. nih.gov

Synthesis of Diverse this compound Derivatives

Preparation of Amino-Substituted 2-Cyclopentene-1-carboxylic Acids

Amino-substituted cyclopentane carboxylic acids are important building blocks for peptidomimetics and pharmacologically active compounds. researchgate.netacs.org Their synthesis often involves stereoselective methods to control the relative and absolute configuration of the amino and carboxyl groups.

One synthetic route involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carboxylate. researchgate.net For example, the domino reaction of tert-butyl methyl (E,E)-octa-2,6-dienedioate with lithium N-α-methylbenzyl-N-benzylamide, initiated by a Michael addition and subsequent intramolecular cyclization, can produce orthogonally functionalized 2-amino-5-carboxymethylcyclopentane-1-carboxylate derivatives. mdpi.com

Another strategy is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The enantioselective synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives can be achieved through the reaction of cyclopentadiene with chiral menthyl acrylates, catalyzed by a Lewis acid like Mg(ClO4)2. nih.gov

The synthesis of trans-4-amino-2-cyclopentene-1-carboxylic acid derivatives can be accomplished through the enzymatic hydrolysis of a mixture of diastereomeric esters. google.com This method allows for the separation of cis and trans isomers. Alternatively, a process starting from 2-azabicyclo[2.2.1]hept-5-en-3-one involves reaction with an alcohol in the presence of a Brønsted acid to form a salt of cis-4-amino-2-cyclopentene-1-carboxylic acid ester, which can then be N-protected. wipo.int

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Cyclopentene-1,3-dione |

| (R)-4-triisopropylsilyloxycyclopent-2-en-1-one |

| (S)-4-triisopropylsilyloxycyclopent-2-en-1-one |

| 2-pyrrolidinone |

| (2,3-dihydrobenzo[b] mdpi.comwipo.intdioxin-2-yl)methanol |

| cis-4-triisopropylsilyloxycyclopent-2-en-1-ol |

| cis-cyclopent-2-en-1,3-diol diacetate |

| 4-oxo-2-cyclopentenyl derivative |

| trans-cyclopentane-1,2-diamine |

| Carbovir |

| 2-amino-5-carboxymethylcyclopentane-1-carboxylate |

| 2-amino-3-hydroxynorbornene-2-carboxylic acid |

| trans-4-amino-2-cyclopentene-1-carboxylic acid |

| cis-4-amino-2-cyclopentene-1-carboxylic acid ester |

| 2-azabicyclo[2.2.1]hept-5-en-3-one |

| tert-butyl methyl (E,E)-octa-2,6-dienedioate |

| lithium N-α-methylbenzyl-N-benzylamide |

| Pd2(pmdba)3 |

| (S)-t-Bu-PHOX |

| SDP(O) |

| Lipase B from Candida antarctica (CAL-B) |

| Penicillin G acylase |

| Rhizopus oryzae |

| Oleic acid |

| Cyclopentadiene |

| Mg(ClO4)2 |

Synthesis of Alkyl and Aryl Substituted Analogues

The introduction of alkyl and aryl groups onto the this compound framework has been achieved through several strategic approaches, yielding a diverse library of substituted compounds.

A practical, three-step method has been detailed for the preparation of 2-methyl-1-cyclopentene-1-carboxylic acid. benthamdirect.com This process begins with the reaction of the readily available 2-carboethoxycyclopentanone with nitromethane. benthamdirect.com This is followed by the denitration of the resulting allylic nitro compound and subsequent hydrolysis of the ester to yield the final methylated acid. benthamdirect.com

The synthesis of aryl-substituted analogues has also been explored. For instance, the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid and its derivatives has been investigated. researchgate.net This reaction proceeds through six-membered ring transition states, leading to the formation of (R,R)- or (S,R)-2-phenylcyclopent-3-ene carboxylic acid, with the trans isomer being favored due to reduced steric hindrance. researchgate.net

Furthermore, polysubstituted cyclopentene derivatives featuring aryl groups can be synthesized via an iodine-promoted electrocyclization reaction. acs.org This method involves the reaction of unsymmetrical 4-arylidene-3,6-diarylhex-2-en-5-ynal with indole (B1671886) derivatives to produce complex cyclopentene structures. acs.org Another approach involves the palladium-catalyzed reaction of cyclopentyl carboxylic acid with olefins like ethyl acrylate. This tandem process of dehydrogenation-olefination-decarboxylation results in a difunctionalized cyclopentene derivative where the olefin is introduced at a vinylic position and the cyclopentyl carboxylic acid moiety is incorporated at an allylic position. nih.gov

Asymmetric synthesis has been employed to create stereoisomerically pure substituted cyclopentanes, which often involve substituted cyclopentene intermediates. One such protocol utilizes a tandem conjugate addition-cyclization of (E,E)-octa-2,6-dienoate with chiral amines to produce homochiral 5-carboxymethylcyclopentene-1-carboxylate derivatives. mdpi.com

Below is a table summarizing various synthetic methods for alkyl and aryl substituted analogues.

Table 1: Synthetic Methodologies for Alkyl and Aryl Substituted this compound Analogues| Starting Material(s) | Reagents/Conditions | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Carboethoxycyclopentanone, Nitromethane | 1. Piperidine; 2. 5% Pd/C, Ammonium formate; 3. Hydrolysis | 2-Methyl-1-cyclopentene-1-carboxylic acid | A practical, three-step synthesis. | benthamdirect.com |

| 2-Phenylcyclopent-3-ene-1,1-dicarboxylic acid | Heat (Decarboxylation) | 2-Phenylcyclopent-3-ene carboxylic acid | Favors the formation of the more stable trans isomer. | researchgate.net |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal, Indole derivatives | Iodine | Polysubstituted cyclopentene derivatives | Achieved via 4π electrocyclization reactions. | acs.org |

| Cyclopentyl carboxylic acid, Ethyl acrylate | [Pd(π-cinnamyl)Cl]₂, Ag₂CO₃, Na₂HPO₄ | Decarboxylated difunctionalized cyclopentene derivative | A tandem dehydrogenation-olefination-decarboxylation process. | nih.gov |

| (E,E)-Octa-2,6-dienoate, Chiral N-benzyl-N-α-methylbenzylamine | 1. Conjugate addition-cyclization; 2. N-Oxidation and Cope elimination | Homochiral R- or (S)-5-carboxymethylcyclopentene-1-carboxylate derivatives | Asymmetric synthesis protocol leading to stereoisomerically defined products. | mdpi.com |

Formation of Halogenated and Oxygenated Derivatives

The synthesis of halogenated and oxygenated derivatives of this compound expands the chemical space and provides precursors for further functionalization.

Oxygenated derivatives, such as those with hydroxyl groups, are important synthetic intermediates. For example, ethyl (2R/S,1′R,4′S)-2-(4′-hydroxy-2′-cyclopenten-1′-yl)-2-nitroacetate has been synthesized from cyclopentadiene monoepoxide. google.com The synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives, another class of oxygenated analogues, can be accomplished through a rhodium-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. researchgate.net This method is effective when the δ substituent is an alkyl group, leading to high yields of the desired cyclopentenone ester. researchgate.net Additionally, 3-alkyl-2-hydroxy-2-cyclopenten-1-ones serve as key achiral precursors for the asymmetric synthesis of enantiopure γ-lactone acids, which are valuable intermediates. taltech.ee

The introduction of halogens into the cyclopentene ring system can be achieved through various methods. While direct halogenation of this compound is not extensively detailed, general methods for halodecarboxylation offer a potential route. acs.org This process involves the conversion of a carboxylic acid to an organic halide by cleaving the C-C bond of the carboxyl group and introducing a halogen. acs.org Another relevant method involves the direct halogenation of γ-lactones of gamma-hydroxy-aliphatic monocarboxylic acids, which forms alpha-gamma-dihalo-aliphatic carboxylic acids. These intermediates can then be dehydrohalogenated by heating to produce an alpha-halo-gamma-lactone. google.com

The following table highlights methods for synthesizing these functionalized derivatives.

Table 2: Synthesis of Halogenated and Oxygenated Derivatives| Starting Material | Reagents/Conditions | Product | Synthetic Approach | Reference(s) |

|---|---|---|---|---|

| Cyclopentadiene monoepoxide | Peracetic acid oxidation | Ethyl (2R/S,1′R,4′S)-2-(4′-hydroxy-2′-cyclopenten-1′-yl)-2-nitroacetate | Functionalization of a cyclopentene precursor. | google.com |

| 4Z-β-Vinyl-α-diazo β-ketoesters | Rh₂(OAc)₄ | 2-Cyclopenten-1-one-5-carboxylic ester derivatives | Intramolecular C-H insertion. | researchgate.net |

| 3-Alkyl-2-hydroxy-2-cyclopenten-1-ones | Asymmetric oxidation | Enantiopure γ-lactone acids | Key intermediates for biologically active compounds. | taltech.ee |

| Gamma-lactone of a gamma-hydroxy-aliphatic monocarboxylic acid | Halogen (e.g., Br₂), Heat | Alpha-halo-gamma-lactone | Halogenation followed by dehydrohalogenation. | google.com |

Multi-Component and Domino Reaction Strategies

Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in terms of efficiency and sustainability by combining multiple bond-forming events in a single pot. beilstein-journals.orgtcichemicals.com These strategies have been successfully applied to the synthesis of complex cyclopentene derivatives.

A notable example is a novel domino reaction for creating optically active cyclopentene derivatives from Julia-Kocienski sulfones derived from nucleosides. gifu-u.ac.jpgifu-u.ac.jp Treatment of these sulfones with a base like DBU initiates a cascade that likely involves the elimination of a nucleobase to form an α,β-unsaturated sulfone. semanticscholar.org Subsequent Michael addition of the cleaved nucleobase and an intramolecular Julia–Kocienski reaction generates the cyclopentene ring in one step. semanticscholar.org A significant feature of this reaction is that external nucleophiles, such as thiols, can be used to trap the intermediate, leading to a variety of substituted cyclopentenes. gifu-u.ac.jpgifu-u.ac.jp

Tandem reactions have also been developed for the synthesis of functionalized cyclopentenes. A palladium-catalyzed process starting from cyclopentyl carboxylic acid and an olefin involves a sequence of dehydrogenation, olefination, and decarboxylation to yield a difunctionalized cyclopentene. nih.gov The mechanism is believed to proceed through several palladium-mediated C-H activation and elimination steps. nih.gov Similarly, a tandem conjugate addition-cyclization protocol has proven effective for the asymmetric synthesis of functionalized cyclopentane systems from acyclic precursors. mdpi.com

The table below summarizes these advanced synthetic strategies.

Table 3: Multi-Component and Domino Reaction Strategies| Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Domino Reaction | Julia-Kocienski sulfones derived from nucleosides | DBU (base) | Optically active cyclopentene nucleosides | One-step synthesis via a cascade of elimination, Michael addition, and intramolecular reaction. | gifu-u.ac.jpgifu-u.ac.jpsemanticscholar.org |

| Tandem Reaction | Cyclopentyl carboxylic acid, Ethyl acrylate | Pd catalyst, Ag₂CO₃, Na₂HPO₄ | Difunctionalized cyclopentene derivative | Multi-step sequence (dehydrogenation-olefination-decarboxylation) in one pot. | nih.gov |

| Tandem Reaction | (E,E)-Octa-2,6-dienoate, Chiral amine | Conjugate addition followed by cyclization | Stereoisomeric β-amino diacids (via cyclopentene intermediate) | Diastereoselective tandem protocol for asymmetric synthesis. | mdpi.com |

| Multi-Component Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | One-pot | Bis-amide (Ugi Reaction product) | General MCR that can be adapted for complex scaffolds. The carboxylic acid component is key. | nih.gov |

Protecting Group Chemistry in the Synthesis of this compound Derivatives

In the multi-step synthesis of complex molecules like derivatives of this compound, the use of protecting groups is an indispensable strategy. pressbooks.puborganic-chemistry.org Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org An ideal protecting group should be easy to introduce and remove under specific conditions without affecting the rest of the structure. pressbooks.pubuchicago.edu

In the synthesis of amino-substituted cyclopentene carboxylic acid derivatives, the amine functionality is commonly protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal with acid. For example, in the preparation of (-)-ethyl cis-4-amino-2-cyclopentene-1-carboxylate hydrochloride, the amino group is protected with a Boc group using di-tert-butyldicarbonate (Boc₂O) and triethylamine. google.comgoogle.com This allows for subsequent chemical manipulations of other parts of the molecule without affecting the amine.

The carboxyl group itself can also be protected, often as an ester. Methyl and ethyl esters are common choices, formed through standard esterification procedures. google.com For more sensitive substrates or when orthogonal protection strategies are needed, other ester groups like benzyl (B1604629) or t-butyl esters can be employed. organic-chemistry.org An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, which is crucial in the synthesis of polyfunctional molecules. organic-chemistry.orgsigmaaldrich.com

The 9-phenyl-9-fluorenyl (PhF) group is another versatile protecting group that can be used for amines, alcohols, and carboxylic acids. acs.org It can be introduced rapidly and in high yields using reagents like 9-chloro-9-phenylfluorene (PhFCl) with silver nitrate. acs.org This group is particularly useful in peptide chemistry due to its ability to prevent racemization. acs.org

The following table provides examples of protecting groups used in the synthesis of this compound derivatives.

Table 4: Application of Protecting Groups in Synthesis| Functional Group Protected | Protecting Group | Reagents for Protection | Reagents for Deprotection | Context of Use | Reference(s) |

|---|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl (Boc) | Di-tert-butyldicarbonate (Boc₂O), Triethylamine, DMAP | Acid (e.g., HCl, TFA) | Protection of the amino group in ethyl cis-4-amino-2-cyclopentene-1-carboxylate. | google.comgoogle.com |

| Carboxyl | Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst | Base (saponification) or Acid hydrolysis | General protection to allow reactions at other sites. | google.com |

| Carboxyl | Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | Orthogonal protection strategy. | organic-chemistry.org |

| Amino, Carboxyl, Alcohol | 9-Phenyl-9-fluorenyl (PhF) | 9-Chloro-9-phenylfluorene (PhFCl), AgNO₃, NMM | Mild acid | Rapid protection, prevents racemization of amino acids. | acs.org |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methyl-1-cyclopentene-1-carboxylic acid |

| 2-Carboethoxycyclopentanone |

| Nitromethane |

| 2-Phenylcyclopent-3-ene-1,1-dicarboxylic acid |

| (R,R)-2-Phenylcyclopent-3-ene carboxylic acid |

| (S,R)-2-Phenylcyclopent-3-ene carboxylic acid |

| 4-Arylidene-3,6-diarylhex-2-en-5-ynal |

| Indole |

| Ethyl acrylate |

| (E,E)-Octa-2,6-dienoate |

| N-benzyl-N-α-methylbenzylamine |

| 5-Carboxymethylcyclopentene-1-carboxylate |

| Ethyl (2R/S,1′R,4′S)-2-(4′-hydroxy-2′-cyclopenten-1′-yl)-2-nitroacetate |

| Cyclopentadiene monoepoxide |

| 2-Cyclopenten-1-one-5-carboxylic ester |

| 4Z-β-Vinyl-α-diazo β-ketoester |

| 3-Alkyl-2-hydroxy-2-cyclopenten-1-one |

| γ-Lactone acid |

| Alpha-halo-gamma-lactone |

| Julia-Kocienski sulfone |

| (-)-Ethyl cis-4-amino-2-cyclopentene-1-carboxylate hydrochloride |

| Di-tert-butyldicarbonate |

| Triethylamine |

| 9-Phenyl-9-fluorenyl |

| 9-Chloro-9-phenylfluorene |

Reactivity and Transformation Pathways of 2 Cyclopentene 1 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of derivatization reactions, enabling the synthesis of esters, amides, salts, anhydrides, and other activated forms.

Esterification and Amidation Reactions

Esterification of 2-cyclopentene-1-carboxylic acid and its derivatives can be achieved through various methods. Standard acid-catalyzed esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For instance, its esters, such as the ethyl ester, are valuable intermediates in the synthesis of more complex molecules. The methyl ester of the saturated analogue, cyclopentanecarboxylic acid, has been prepared by the esterification of the corresponding carboxylic acid. orgsyn.org

Amidation involves the reaction of the carboxylic acid or its activated derivatives with ammonia (B1221849) or a primary or secondary amine. youtube.com This reaction typically requires converting the carboxylic acid to a more reactive species, such as an acid chloride, or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. youtube.com These reactions are fundamental in peptide synthesis and the creation of various bioactive compounds.

| Reaction | Reagents | Product Type | Significance |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst | Ester (e.g., Ethyl cyclopent-2-ene-1-carboxylate) | Creates versatile intermediates for synthesis. orgsyn.org |

| Amidation | Ammonia, Primary/Secondary Amine, Coupling Agent (e.g., DCC) or conversion to Acid Chloride | Amide | Forms key linkages in peptides and other bioactive molecules. youtube.comyoutube.com |

Decarboxylation Mechanisms and Applications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple carboxylic acids. However, for β,γ-unsaturated acids like certain derivatives of this compound, specific methods can be employed. One notable application is the electrolytic decarboxylation (a non-Kolbe type reaction) of 1-(cis-3-hexenyl)-2-cyclopentene-1-carboxylic acid. oup.com This process, conducted in an electrolytic system, leads to a regioselective electro-acetoxylation, affording 3-acetoxy-1-(cis-3-hexenyl)-1-cyclopentene, a precursor for cis-jasmone synthesis. oup.comoup.com

Computational studies on the decarboxylation of related compounds, such as 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, show that the reaction proceeds through a six-membered ring transition state in a concerted mechanism. acs.orgresearchgate.net This process can be diastereoselective, with the stereochemistry of the final product being influenced by the relative stability of the transition states and the products themselves. acs.org

Formation of Carboxylic Acid Salts and Anhydrides

As a typical carboxylic acid, this compound readily reacts with bases to form carboxylate salts. The reaction with a strong base like sodium hydroxide (B78521) results in the formation of sodium 2-cyclopentene-1-carboxylate. These salts are often used to improve the aqueous solubility of the compound. ontosight.ai

Carboxylic anhydrides can be synthesized from carboxylic acids, typically through the reaction of a carboxylate salt with an acid chloride. libretexts.org This method allows for the preparation of both symmetrical and mixed anhydrides. An alternative method involves the high-heat dehydration of two carboxylic acid molecules. khanacademy.org Cyclic anhydrides can also be formed from certain aliphatic acids through palladium-catalyzed C(sp³)-H carbonylation, although this has not been specifically reported for this compound itself. nih.gov Anhydrides are reactive acylating agents, more reactive than esters but less so than acid chlorides. libretexts.org

Derivatization to Acid Chlorides and other Activated Forms

To enhance its reactivity in nucleophilic acyl substitution reactions, this compound can be converted into more activated forms, most commonly an acid chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting cyclopent-2-ene-1-carbonyl chloride is a highly reactive intermediate that can be readily used to synthesize esters, amides, and anhydrides under mild conditions. youtube.comnih.gov The increased electrophilicity of the carbonyl carbon in the acid chloride makes it an excellent substrate for reaction with a wide range of nucleophiles. khanacademy.org

Reactions Involving the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond in the cyclopentene ring is susceptible to addition reactions, most notably hydrogenation.

Hydrogenation and Selective Reduction Reactions

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. orgsyn.orglibretexts.org The hydrogenation of this compound yields cyclopentanecarboxylic acid. orgsyn.org This transformation is a heterogeneous process that occurs on the surface of the metal catalyst, usually with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Selective reduction of the carboxylic acid group in the presence of the double bond, or vice-versa, can be challenging and requires careful selection of reagents. For example, reducing the ester derivative with lithium aluminum hydride would likely reduce both the ester and the double bond, while other specific reducing agents might target one group over the other. The selective reduction of carboxylic acids to aldehydes can sometimes be achieved using formic acid over certain solid catalysts. researchgate.net

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Cyclopentanecarboxylic acid | Saturation of the C=C double bond. orgsyn.org |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The olefinic bond in this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols. These transformations are valuable for introducing new functional groups and stereocenters.

Epoxidation: The reaction of the alkene with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide. libretexts.orglumenlearning.com This reaction is stereospecific, with the oxygen atom typically adding to one face of the double bond. cureffi.org The mechanism involves a concerted process where the peroxyacid delivers an electrophilic oxygen atom to the nucleophilic double bond. lumenlearning.com The presence of the carboxylic acid group can influence the stereoselectivity of the epoxidation, potentially directing the incoming electrophile.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under alkaline conditions. libretexts.org These reactions typically proceed through a syn-addition mechanism, forming a cyclic intermediate that is subsequently hydrolyzed to yield a cis-diol. libretexts.orgjiwaji.edu Osmium tetroxide is often preferred for its high yields of diols, though it is a toxic and expensive reagent. libretexts.org An alternative method involves acid-catalyzed hydrolysis of an intermediate epoxide, which results in an anti-dihydroxylation product. libretexts.org

The table below summarizes key aspects of these oxidation reactions.

| Reaction | Reagent(s) | Product(s) | Stereochemistry |

| Epoxidation | mCPBA | Epoxide | Stereospecific |

| Syn-Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | cis-1,2-diol | Syn-addition |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | trans-1,2-diol | Anti-addition |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The double bond of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic systems. libretexts.org

Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as the dienophile, reacting with a conjugated diene. libretexts.orgcureffi.org The presence of the electron-withdrawing carboxylic acid group activates the double bond of the dienophile, facilitating the reaction. youtube.com This reaction is a concerted, single-step process that forms a six-membered ring with a high degree of stereospecificity. libretexts.orgcureffi.org The "endo rule" often predicts the major stereoisomer formed in these reactions. cureffi.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions offer a route to strained four-membered ring systems. libretexts.org In this type of reaction, one of the reacting partners must be in an excited state, typically achieved through absorption of light. libretexts.org These reactions are useful for synthesizing cyclobutane (B1203170) derivatives. Thermal [2+2] cycloadditions are generally less common for simple alkenes but can occur with ketenes. libretexts.org

The following table outlines the key features of these cycloaddition reactions.

| Reaction Type | Description | Key Features |

| Diels-Alder ([4+2]) | Reaction of a conjugated diene with a dienophile. | Forms a six-membered ring, concerted mechanism, stereospecific. libretexts.orgcureffi.org |

| [2+2] Cycloaddition | Reaction of two alkene units. | Forms a four-membered ring, often requires photochemical activation. libretexts.org |

Electrophilic and Nucleophilic Additions to the Olefinic Moiety

The double bond in this compound is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized cyclopentane (B165970) derivatives.

Electrophilic Addition: The electron-rich double bond readily undergoes addition reactions with various electrophiles. For instance, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). jiwaji.edu Halogenation with reagents like bromine (Br₂) results in the formation of a cyclic bromonium ion intermediate, followed by anti-addition of the bromide ion to give a trans-dihalide. jiwaji.edu

Nucleophilic Addition (Conjugate Addition): While the double bond itself is electron-rich, the presence of the electron-withdrawing carboxylic acid group makes the β-carbon susceptible to nucleophilic attack in a process known as conjugate or 1,4-addition. jiwaji.edu This type of reaction is facilitated by the resonance stabilization of the resulting enolate intermediate. A wide range of nucleophiles, including organocuprates, amines, and thiols, can participate in this reaction.

The table below provides examples of addition reactions to the olefinic moiety.

| Reaction Type | Reagent(s) | Intermediate | Product Stereochemistry |

| Hydrohalogenation | HBr, HCl | Carbocation | Follows Markovnikov's rule |

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition |

| Conjugate Addition | R₂CuLi, RNH₂, RSH | Enolate | Varies with nucleophile and conditions |

Ring-Opening and Ring-Expansion Transformations

The cyclopentene ring of this compound can undergo transformations that lead to either the opening of the ring or its expansion to a larger ring system.

Ring-Opening: Oxidative cleavage of the double bond is a common ring-opening reaction. Ozonolysis, followed by an oxidative workup (e.g., with hydrogen peroxide), will cleave the double bond to form a dicarboxylic acid. imperial.ac.uk Alternatively, cleavage of a 1,2-diol, derived from the dihydroxylation of the alkene, with reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄), can also lead to ring-opened products, typically dialdehydes or keto-acids. imperial.ac.ukacs.org

Ring-Expansion: Ring-expansion reactions can be achieved through various mechanisms. One approach involves the rearrangement of a cyclopropylcarbinyl cation, which can be generated from a suitable precursor derived from this compound. Another strategy involves a radical-mediated process where a ketyl radical, formed by single-electron reduction of a carbonyl derivative, undergoes a spin-center shift leading to ring opening and subsequent intramolecular acyl substitution to form a larger lactone or ketone. chemrxiv.org

The table below summarizes these ring transformation pathways.

| Transformation | Method | Reagent(s) | Resulting Structure |

| Ring-Opening | Ozonolysis (oxidative workup) | 1. O₃ 2. H₂O₂ | Dicarboxylic acid |

| Ring-Opening | Diol Cleavage | 1. OsO₄ 2. NaIO₄ | Dialdehyde/Keto-acid |

| Ring-Expansion | Radical-mediated | Photochemical or electrochemical reduction | Lactone or Ketone |

Functional Group Interconversions on the Cyclopentene Ring

Functional group interconversions are essential for modifying the chemical properties of a molecule by converting one functional group into another. numberanalytics.com For derivatives of this compound, this can involve transformations of substituents that have been added to the cyclopentene ring through the reactions described previously.

For example, a hydroxyl group introduced via dihydroxylation can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. vanderbilt.edu This sulfonate ester can then be displaced by a variety of nucleophiles to introduce other functional groups. vanderbilt.edu An alcohol can also be oxidized to a ketone. numberanalytics.com Similarly, a halide introduced via halogenation can be displaced by nucleophiles or used in coupling reactions. vanderbilt.edu The nitrile group, which can be introduced via conjugate addition of cyanide, can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

The following table provides examples of such interconversions.

| Initial Functional Group | Reagent(s) | Resulting Functional Group |

| Alcohol | TsCl, pyridine | Tosylate |

| Alcohol | PCC or PDC | Ketone |

| Alkyl Halide | NaN₃ | Azide |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Nitrile | LiAlH₄ | Amine |

Applications of 2 Cyclopentene 1 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

The unique structural features of 2-cyclopentene-1-carboxylic acid make it an ideal precursor for the stereocontrolled synthesis of various natural products. Its five-membered ring is a common motif in many biologically active compounds, and the existing functionalities allow for the introduction of desired stereocenters and side chains.

Role in the Total Synthesis of Prostaglandins (B1171923) and Analogues

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are thus important targets for total synthesis. The core of the prostaglandin (B15479496) structure is a cyclopentane (B165970) ring with two side chains. Seminal work in the field, such as the Corey synthesis, often utilizes cyclopentane-based precursors, including lactone intermediates that can be derived from functionalized cyclopentene (B43876) systems. nih.govresearchgate.net While many synthetic routes to prostaglandins have been developed, the fundamental strategy often involves the construction of the characteristic five-membered ring early in the synthesis. rsc.orgacs.org

The synthesis of prostaglandins and their analogues can commence from precursors derivable from this compound. For instance, the well-known Corey lactone, a key intermediate in many prostaglandin syntheses, is a bicyclic lactone that can be conceptually traced back to a suitably substituted cyclopentane frame. researchgate.net Synthetic strategies often involve the initial elaboration of the cyclopentene ring to introduce the necessary oxygenated functionalities and stereocenters required for the prostaglandin core. acs.org The carboxylic acid and alkene moieties of this compound provide the necessary handles for such transformations, including epoxidation, dihydroxylation, and conjugate addition reactions, to build up the complexity of the prostaglandin molecule. researchgate.net

Intermediate for Monoterpenes and Related Terpenoids

Iridoids are a class of monoterpenes characterized by a cyclopentan[c]pyran skeleton. Many iridoids exhibit significant biological activities, including sedative, anti-inflammatory, and analgesic properties. nih.gov The synthesis of the iridoid core often involves the construction of a highly substituted cyclopentane ring. nih.gov

Derivatives of this compound can serve as precursors to key intermediates in the synthesis of iridoids. For example, the asymmetric synthesis of the cyclopentan[c]pyran core of iridoid natural products has been achieved through a domino reaction that generates a trisubstituted cyclopentane with multiple stereocenters. nih.gov Furthermore, the synthesis of trans-fused iridoid lactones, such as dihydronepetalactones and iridomyrmecins, has been accomplished starting from substituted cyclopentene derivatives. nih.govuwaterloo.canih.gov These synthetic approaches highlight the utility of the cyclopentene framework as a scaffold for the stereoselective construction of complex monoterpenes. The general strategy involves the functionalization of the cyclopentene ring to introduce the necessary substituents and stereochemistry, followed by cyclization to form the characteristic bicyclic iridoid structure.

Synthetic Routes to Other Bioactive Natural Products

The versatility of this compound and its derivatives extends to the synthesis of other classes of bioactive natural products, most notably carbocyclic nucleosides. These compounds are nucleoside analogues in which the furanose sugar is replaced by a cyclopentane or cyclopentene ring. Due to their increased metabolic stability, carbocyclic nucleosides often exhibit potent antiviral and anticancer activities. researchgate.net

A key strategy in the synthesis of carbocyclic nucleosides involves the use of chiral cyclopentene-based building blocks. For instance, 2-methyl-2-cyclopentene-1-one has been utilized as a starting material for a novel route to 2'-branched-carbocyclic nucleosides. google.com Moreover, the synthesis of cyclopentenyl carbocyclic nucleosides with potential antiviral activity against orthopoxviruses and SARS has been achieved using a chiral cyclopentenol (B8032323) derivative as a key intermediate. nih.gov A particularly relevant synthetic route involves the reduction of (-)-(2S,4R)-4-amino-2-cyclopentene-1-carboxylic acid to the corresponding amino alcohol, (-)-(1S,4R)-4-amino-2-cyclopentene-1-methanol. rsc.org This chiral intermediate is then used to construct the final carbocyclic nucleoside analogues, demonstrating a direct application of a derivative of this compound in the synthesis of these important bioactive molecules. researchgate.netrsc.org

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

Beyond natural product synthesis, this compound is a crucial starting material for the preparation of advanced intermediates used in the development of pharmaceuticals and agrochemicals. Its conformationally constrained scaffold is particularly useful for designing molecules with specific three-dimensional shapes to interact with biological targets.

Design and Synthesis of Constrained Amino Acid Analogues for Medicinal Chemistry

Constrained amino acid analogues are valuable tools in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures or to serve as receptor antagonists or enzyme inhibitors. The cyclopentane ring is an excellent scaffold for creating such constrained analogues. 2-Aminocyclopentanecarboxylic acid (ACPC) is a well-studied example of a conformationally constrained β-amino acid. acs.orgbeilstein-journals.org

The synthesis of the different stereoisomers of ACPC can be achieved from derivatives of this compound. One prominent method involves the conjugate addition of a chiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamide, to an ester of this compound, like tert-butyl cyclopentene-1-carboxylate. acs.orgbeilstein-journals.orgrsc.org This reaction allows for the stereoselective introduction of the amino group. The initially formed cis-adduct can be epimerized to the trans-isomer, providing access to different stereoisomers. acs.orgrsc.org Another synthetic strategy starts from the reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester. acs.orgrsc.org These methods provide scalable access to all four stereoisomers of ACPC, which are then typically protected with an Fmoc group for use in solid-phase peptide synthesis. acs.orgbeilstein-journals.org The resulting peptides containing ACPC often exhibit enhanced stability and defined secondary structures.

| Synthetic Strategy for 2-Aminocyclopentanecarboxylic Acid (ACPC) | Starting Material/Key Intermediate | Key Reaction Step | Outcome | References |

| Conjugate Addition | tert-Butyl cyclopentene-1-carboxylate | Asymmetric conjugate addition of a chiral lithium amide | Stereoselective synthesis of cis- and trans-ACPC isomers | acs.orgbeilstein-journals.orgrsc.org |

| Reductive Amination | 2-Oxocyclopentane carboxylic acid ethyl ester | Reductive amination with a chiral amine | Access to different ACPC stereoisomers | acs.orgrsc.org |

| Lactam Hydrolysis | Bicyclic β-lactam from cyclopentene | Enzymatic hydrolysis | Enantiopure cis-ACPC | acs.orgrsc.org |

Precursors to Chiral Ligands and Catalysts in Asymmetric Synthesis

The development of chiral ligands is of paramount importance for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. The rigid and modifiable cyclopentane framework makes derivatives of this compound attractive precursors for a variety of chiral ligands.

Chiral phosphine (B1218219) ligands are a major class of ligands used in transition-metal-catalyzed asymmetric reactions. Functionalized cyclopentenes, which can be derived from this compound, are key intermediates in the synthesis of some of these ligands. For example, phosphine-catalyzed [3+2] annulation reactions of allenes with activated alkenes can produce highly functionalized chiral cyclopentenes, which can then be further elaborated into phosphine ligands. nih.gov

Development of Novel Scaffolds for Drug Discovery

This compound and its derivatives serve as crucial scaffolds in the design and synthesis of novel therapeutic agents due to their constrained cyclic structure, which can mimic peptide turns and present functional groups in well-defined spatial orientations. This characteristic makes them valuable in creating molecules that can interact with high specificity and affinity with biological targets. chemimpex.comresearchgate.net

One significant application is in the development of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics. nih.gov Researchers have successfully replaced a proline "warhead" with a cyclopentane carboxylic acid moiety in a series of inhibitors. This substitution led to a significant enhancement in potency against NaV1.7. For instance, the compound designated as 31 , a cyclopentane carboxylic acid derivative, was identified as a potent inhibitor of NaV1.7 and demonstrated high selectivity over the NaV1.5 channel. This selectivity is critical for avoiding cardiac side effects. Furthermore, this compound exhibited robust analgesic effects in a transgenic mouse model of inherited erythromelalgia, a pain disorder linked to NaV1.7 mutations. nih.gov

The cyclopentene framework has also been explored in the design of thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for antithrombotic therapy. In this context, the cyclopentene moiety, specifically a trans-4-hydroxy-cyclopentene dicarbonyl derivative, has been used as a mimic for the P2-hydroxyproline residue found in some peptide-based thrombin inhibitors. researchgate.net This substitution allows for the exploration of novel structure-activity relationships (SAR). By incorporating this scaffold, researchers have developed potent tetrapeptidic inhibitors of the HCV NS3 protease as well. researchgate.net

Furthermore, the versatility of the cyclopentene ring system allows for the creation of diverse molecular scaffolds. For example, all eight stereoisomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl ester have been synthesized, providing a valuable toolkit of scaffolds for pharmaceutical discovery. researchgate.net These highly functionalized cyclopentane derivatives are considered valuable building blocks for constructing complex and stereochemically defined drug candidates. researchgate.netresearchgate.net The synthesis of bicyclic scaffolds inspired by natural products like sordarin, which maintain key pharmacophoric elements, further highlights the utility of cyclopentene derivatives in generating novel antifungal agents. chemrxiv.org

The following table summarizes key examples of drug scaffolds derived from cyclopentene carboxylic acid derivatives:

| Scaffold/Compound | Target/Application | Key Research Finding |

| Cyclopentane carboxylic acid 31 | NaV1.7 inhibitor (Pain) | Replacement of a proline warhead with cyclopentane carboxylic acid significantly boosted NaV1.7 potency and selectivity. nih.gov |

| trans-4-hydroxy-cyclopentene dicarbonyl derivative | Thrombin inhibitor, HCV NS3 protease inhibitor | Serves as a successful mimic for P2-hydroxyproline, enabling the development of potent inhibitors. researchgate.net |

| 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl ester | General drug discovery scaffold | Availability of all eight stereoisomers provides a rich source of building blocks for creating diverse and stereochemically defined molecules. researchgate.net |

| Bicyclic scaffold inspired by sordarin | Antifungal (eEF2 inhibitor) | A simplified bicyclic system maintaining the key pharmacophore was synthesized from a cyclopentene derivative. chemrxiv.org |

Applications in Polymer Chemistry and Advanced Materials Science

The unique structure of this compound and its derivatives also lends itself to applications in polymer chemistry and materials science. The presence of a polymerizable double bond within a cyclic structure and a versatile carboxylic acid functional group allows for the synthesis of polymers with unique architectures and properties.

A significant application lies in Ring-Opening Metathesis Polymerization (ROMP). Ester-functionalized cyclopentene monomers, derived from 3-cyclopentene-1-carboxylic acid, can be polymerized using catalysts like Grubbs' 3rd generation catalyst (G3). rsc.org This process yields functional polyolefins with ester groups attached to the polymer backbone. The resulting polymers exhibit interesting thermal properties, such as a glass transition temperature (Tg) of -7.5 °C for the polymer of methyl 3-cyclopentene-1-carboxylate. rsc.org

Furthermore, these functionalized cyclopentene monomers can be copolymerized with other cyclic olefins, such as cyclopentene, norbornene, cyclohexene, and cyclooctadiene. rsc.org This copolymerization allows for the fine-tuning of the resulting polymer's properties by varying the comonomer feed ratios. This approach provides a pathway to a wide range of functional polyolefins with tailored characteristics for advanced material applications. rsc.org

Derivatives of this compound are also used in the development of other advanced materials. For instance, (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid is applied in material science for creating polymers that require specific functional groups for enhanced properties. chemimpex.com The tricarboxylic acid derivative, 1,2,3-tricarboxy-1-cyclopentene, has been investigated for its potential in creating polymers and organic frameworks. The multiple carboxyl groups can participate in condensation reactions to form molecular networks with potentially interesting mechanical, thermal, and optical properties, making it a valuable building block for advanced materials research. ontosight.ai

The table below details the use of cyclopentene carboxylic acid derivatives in polymer and materials science:

| Monomer/Compound | Polymerization/Application | Resulting Material/Property |

| Ester-functionalized cyclopentenes | Ring-Opening Metathesis Polymerization (ROMP) | Functional polyolefins with tunable properties. rsc.org |

| Methyl 3-cyclopentene-1-carboxylate | ROMP | Poly(methyl 3-cyclopentene-1-carboxylate) with a Tg of -7.5 °C. rsc.org |

| (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid | Polymer synthesis | Advanced materials with specific functional groups for enhanced properties. chemimpex.com |

| 1,2,3-Tricarboxy-1-cyclopentene | Condensation polymerization | Potential for creating polymers and organic frameworks with unique mechanical, thermal, and optical properties. ontosight.ai |

Contributions to the Development of Novel Synthetic Methodologies

This compound and its derivatives are not only valuable for their direct applications but also as key intermediates and starting materials in the development of novel synthetic methodologies. Their inherent reactivity and stereochemical features are exploited to construct more complex molecular architectures.

The cyclopentene ring system serves as a foundational element in various synthetic strategies. For example, a new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives has been developed utilizing an intramolecular C-H insertion reaction mediated by Rh₂(OAc)₄. researchgate.net This methodology provides an efficient route to these important structural motifs.

Furthermore, derivatives of this compound are instrumental in cycloaddition reactions to create more complex polycyclic systems. For instance, a densely functionalized chiral cyclopentadiene (B3395910), constructed in several steps, was used in a Diels-Alder reaction with acrylonitrile (B1666552) to form a [2.2.1]cycloheptene. This bicyclic system was then further transformed into a scaffold with potential biological activity. chemrxiv.org

The development of efficient synthetic routes to various substituted cyclopentanes often relies on cyclopentene precursors. Methodologies for the stereocontrolled synthesis of highly substituted cyclopentanoid chemotypes are of great interest for both natural product synthesis and drug discovery. researchgate.net The use of cyclopentene derivatives in these syntheses showcases their role in advancing the toolbox of synthetic organic chemists. researchgate.net For instance, the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid from a common precursor highlights the utility of cyclopentene-based strategies in accessing a diversity of stereochemically defined building blocks. acs.org

The reactivity of the double bond in the cyclopentene ring is also exploited in annulation reactions. For example, the reaction of 2-quinolinesulfenyl halides with cyclopentene proceeds in a regioselective manner to afford novel condensed sulfur-nitrogen heterocyclic compounds. mdpi.com This demonstrates the utility of the cyclopentene scaffold in constructing unique heterocyclic systems.

The following table provides examples of synthetic methodologies where this compound or its derivatives play a key role:

| Synthetic Methodology | Role of Cyclopentene Derivative | Product/Application |

| Rh₂(OAc)₄-mediated intramolecular C-H insertion | Precursor to 4Z-β-vinyl-α-diazo β-ketoesters | Synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives. researchgate.net |

| Diels-Alder Reaction | Chiral cyclopentadiene dienophile | Construction of a [2.2.1]cycloheptene scaffold for further functionalization. chemrxiv.org |

| Stereocontrolled synthesis of substituted cyclopentanes | Starting material and key intermediate | Access to all stereoisomers of functionalized cyclopentanes like 2-aminocyclopentanecarboxylic acid. researchgate.netacs.org |

| Annulation reactions | Alkene component | Regioselective synthesis of condensed sulfur-nitrogen heterocyclic compounds. mdpi.com |

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Stereoselective Reaction Mechanisms

The stereochemistry of reactions involving the cyclopentene (B43876) ring is a critical area of investigation. For instance, the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid has been studied using ab initio calculations to understand the stereochemical outcome. researchgate.net These studies computationally identified transition states and endiol intermediates, revealing a concerted mechanism for the C-C bond breaking and O-H bond formation through a six-membered ring transition state. researchgate.net The calculations showed that while the energy difference between the two reactant conformers and their corresponding transition states is small, the energy difference between the (R,R) and (S,R) isomers of the 2-phenylcyclopent-3-ene carboxylic acid product is significant. researchgate.net This suggests that the stereochemistry of the product is largely determined by the relative stability of the final products, with the trans isomer being favored due to reduced steric hindrance. researchgate.net

In the context of cycloaddition reactions, the stereochemistry is often dictated by the steric environment of the cyclopentene ring. For example, cycloadditions to chiral protected aminocyclopentenes have been shown to occur on the α-face of the cyclopentene ring due to the sterically bulky β-face, leading to a trans-relationship between the newly formed ring and the chiral amino group. researchgate.net Similarly, the reaction of cyclopentene oxide with dimethylamine, a nucleophilic ring-opening, proceeds via an SN2-like mechanism with the nucleophile attacking in an anti-fashion relative to the oxygen, resulting in an inversion of configuration at the site of attack. pearson.com

Palladium-catalyzed Mizoroki–Heck reactions of protected aminocyclopentenes have demonstrated high yields and stereoselectivities. acs.org Density Functional Theory (DFT) calculations have been employed to rationalize the observed high diastereoselectivities in these reactions, providing a deeper understanding of the controlling factors at a molecular level. acs.org

Studies of Catalytic Cycles and Characterization of Reaction Intermediates

The anodic oxidation of β-hydroxycarboxylic acids can proceed through either a one-electron or a two-electron pathway, which can be controlled electrochemically to achieve chemoselectivity between a 1,4-aryl transfer and a semipinacol-type 1,2-group transfer. escholarship.org The one-electron pathway, often associated with Kolbe electrolysis, involves the formation of an alkyl radical following decarboxylation. escholarship.org This radical can then be further oxidized to a carbocation. escholarship.org DFT calculations have supported a reaction pathway involving a carboxylate radical that undergoes radical addition and C-C bond cleavage to facilitate a carbon-to-oxygen 1,4-aryl migration. escholarship.org

In cytochrome P450-mediated hydroxylations, the characterization of reactive intermediates is crucial for understanding the enzyme's catalytic cycle. nih.gov Spectroscopic and kinetic characterization of cytochrome P450 compound I has been a significant breakthrough in closing the catalytic cycle of these important biological transformations. nih.gov

Mechanistic Aspects of Anodic Oxidation and Electrochemistry Involving 2-Cyclopentene-1-carboxylic Acid Derivatives

The electrochemical behavior of this compound and its derivatives has been a subject of detailed study, revealing complex reaction pathways. The anodic oxidation of 2-methoxy-1-cyclopentene-1-carboxylic acids can lead to either α,β- or β,γ-ring opening products. deepdyve.com The mechanism proposed suggests that for certain derivatives, the initial oxidation occurs at the C=C double bond, followed by the discharge of the carboxylate anion. deepdyve.com In some cases, a key intermediate can be reduced to form a different product, highlighting the intricate interplay of oxidation and reduction processes within the electrochemical cell. deepdyve.com

Studies on the anodic coupling of carboxylic acids to electron-rich olefins have shown that lactone formation can occur without significant competition from Kolbe decarboxylation. beilstein-journals.org The proposed mechanism involves the oxidation of the olefin to a radical cation, which is then trapped by the carboxylate. beilstein-journals.org The efficiency of this process is highly dependent on the ease of the subsequent one-electron oxidation of the resulting radical intermediate. beilstein-journals.org

The anodic oxidation of S-derivatives of 2-amino cyclopentene-1-dithiocarboxylic acid (ACDA) has been investigated, revealing a well-defined anodic wave corresponding to a diffusion-controlled, one-electron oxidation process for the S-methyl and N-methyl S-methyl derivatives. In contrast, the dimer of ACDA undergoes a two-electron oxidation. These electrochemical studies provide valuable information on the redox properties and reaction pathways of these sulfur-containing cyclopentene derivatives.

Table 1: Electrochemical Oxidation Products of 2-Methoxy-1-cyclopentene-1-carboxylic Acid Derivatives

| Starting Material | Product(s) | Key Mechanistic Feature |

| 2-methoxy-1-cyclopentene-1-carboxylic acid | α,β- and β,γ-ring opening products | Formation of a key intermediate that can be reduced. deepdyve.com |

| A derivative of 2-methoxy-1-cyclopentene-1-carboxylic acid | A ring-opened product | Initial oxidation of the C=C double bond. deepdyve.com |

Unraveling Complex Rearrangement and Ring Transformation Mechanisms